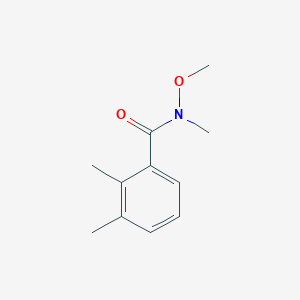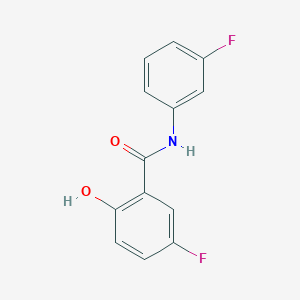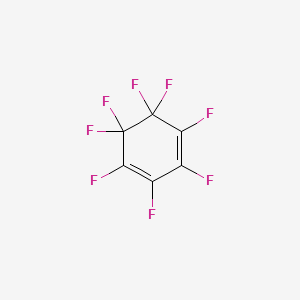
14-Methyl Prostaglandin E1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methyl Prostaglandin E1 is a synthetic analogue of Prostaglandin E1, a naturally occurring prostaglandin with significant biological activities. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in the body, including the regulation of inflammation, blood flow, and the induction of labor. This compound has been modified to enhance its stability and efficacy for various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyl Prostaglandin E1 typically involves the modification of the core structure of Prostaglandin E1. One common approach is the introduction of a methyl group at the 14th carbon position. This can be achieved through a series of chemical reactions, including selective methylation and subsequent purification steps. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 14-Methyl Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
14-Methyl Prostaglandin E1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications, such as the treatment of cardiovascular diseases and the induction of labor.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 14-Methyl Prostaglandin E1 involves its interaction with specific receptors on the surface of target cells. These receptors are part of the prostaglandin receptor family, which includes various subtypes with distinct functions. Upon binding to its receptor, this compound activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.
Comparison with Similar Compounds
Prostaglandin E1: The parent compound, known for its vasodilatory and anti-inflammatory properties.
Prostaglandin E2: Another naturally occurring prostaglandin with similar but distinct biological activities.
Misoprostol: A synthetic analogue of Prostaglandin E1, used for its gastroprotective and labor-inducing effects.
Uniqueness: 14-Methyl Prostaglandin E1 is unique due to the presence of the methyl group at the 14th carbon position, which enhances its stability and efficacy compared to its parent compound. This modification allows for more targeted and prolonged therapeutic effects, making it a valuable compound in both research and clinical settings.
Properties
CAS No. |
41692-11-9 |
|---|---|
Molecular Formula |
C21H36O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-11-18(22)15(2)13-17-16(19(23)14-20(17)24)10-8-5-6-9-12-21(25)26/h13,16-18,20,22,24H,3-12,14H2,1-2H3,(H,25,26)/b15-13+/t16-,17-,18+,20-/m1/s1 |
InChI Key |
OZMYPGMSQVIWNC-YAITVPFGSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C(=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)/C)O |
Canonical SMILES |
CCCCCC(C(=CC1C(CC(=O)C1CCCCCCC(=O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


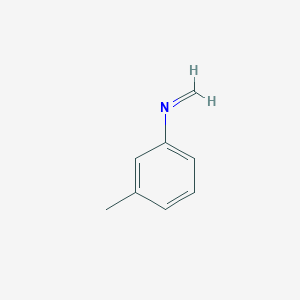
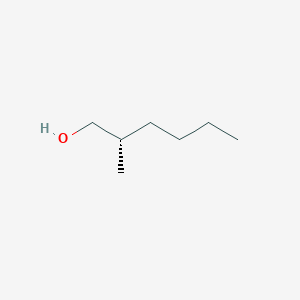
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
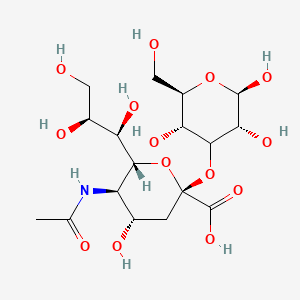

![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
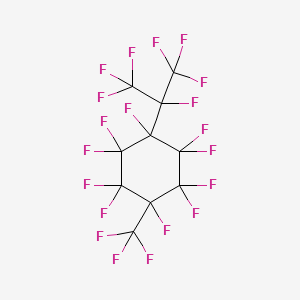

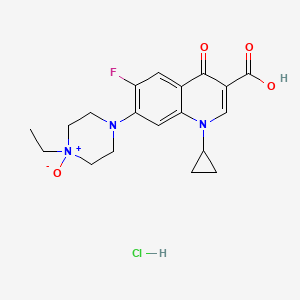
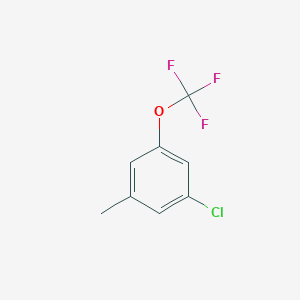
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
